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Compound of Interest

Compound Name: Hydroxy tizanidine, (+-)-

CAS No.: 125292-31-1

Cat. No.: B1149710

Get Quote

Executive Summary
Context: Tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine)

is a centrally acting

-adrenergic agonist primarily metabolized by CYP1A2.[1] The formation of 4-hydroxy tizanidine
(specifically the 4-hydroxy-4,5-dihydro-1H-imidazol-2-yl derivative) represents a critical
metabolic pathway. Significance: This metabolite exists as a cyclic hemiaminal. Its synthesis is
chemically challenging due to the thermodynamic drive toward dehydration (aromatization) to
the fully unsaturated imidazole or hydrolysis to the open-chain aldehyde. Access to high-purity (

)-4-hydroxy tizanidine is essential for:

Metabolic Stability Assays: Validating CYP1A2 kinetics.

Toxicology: Screening for reactive intermediate toxicity.

Quality Control: Impurity profiling in API manufacturing.
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This guide details a de novo synthetic route designed to trap the hemiaminal intermediate,

avoiding the common aromatization pitfall.

Retrosynthetic Analysis
The strategic disconnection relies on the instability of the imidazoline-4-ol ring. A direct

oxidation of Tizanidine is non-selective. Therefore, the imidazoline ring is constructed de novo

using a masked aldehyde equivalent (acetal) that allows for controlled cyclization under mild

acidic conditions.

Logical Disconnection (DOT Diagram)
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Caption: Retrosynthetic fragmentation of 4-hydroxy tizanidine revealing the acetal-based

masking strategy.
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Experimental Protocol: Total Synthesis
Safety Warning:Thiophosgene and methyl iodide are highly toxic/carcinogenic. All reactions

must be performed in a fume hood.

Step 1: Scaffold Activation (Isothiocyanate Formation)
The commercially available 4-amino-5-chloro-2,1,3-benzothiadiazole (1) is converted to the

isothiocyanate to activate the amine for coupling.

Reagents: Thiophosgene (

),

, Dichloromethane (DCM), Water.

Protocol:

Dissolve (1) (10.0 mmol) in DCM (50 mL).

Add a saturated aqueous solution of

(20 mL) as an acid scavenger.

Cool to 0°C. Dropwise add Thiophosgene (11.0 mmol).

Stir vigorously for 2 hours at RT.

Workup: Separate organic layer, dry over

, and concentrate in vacuo.

Yield: ~90% of 5-chloro-4-isothiocyanato-2,1,3-benzothiadiazole (2).

Step 2: S-Methyl Isothiourea Formation
This step creates a "leaving group" (S-Me) that is more reactive toward amines than the sulfur

in a standard thiourea.

Reagents: Ammonia (gas or solution), Methyl Iodide (MeI), Ethanol.
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Protocol:

Treat (2) with ethanolic ammonia to form the thiourea derivative.

Dissolve the isolated thiourea (8.0 mmol) in acetone/ethanol (1:1).

Add Methyl Iodide (9.0 mmol) and reflux for 3 hours.

Workup: Evaporate solvent. The product is the hydroiodide salt of the S-methyl isothiourea

(3).

Validation: MS (ESI+) m/z ~260 (M+H).

Step 3: Coupling and Controlled Cyclization (The Critical
Step)
This reaction couples the scaffold with the acetal and then uses mild acid to unmask the

aldehyde, which spontaneously cyclizes to the 4-hydroxy hemiaminal.

Reagents: Aminoacetaldehyde dimethyl acetal, Isopropanol (IPA), 2N HCl.

Protocol:

Coupling: Suspend (3) (5.0 mmol) in IPA (30 mL). Add Aminoacetaldehyde dimethyl acetal

(5.5 mmol) and Triethylamine (10 mmol). Reflux for 6–8 hours until methyl mercaptan (

) evolution ceases.

Intermediate Isolation: Evaporate IPA to yield the guanidino-acetal intermediate.

Cyclization: Dissolve the intermediate in THF (20 mL) and add 2N HCl (10 mL).

Stir at RT for 1 hour.Crucial: Do not heat. Heating will cause dehydration to the aromatic

imidazole.

Neutralization: Carefully adjust pH to 7.5 with saturated

.
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Purification: Extract immediately with Ethyl Acetate. The hemiaminal is polar; if extraction

is poor, use preparative HPLC (C18, Water/Acetonitrile gradient).

Characterization & Structural Validation
The (

)-4-hydroxy tizanidine molecule contains a chiral center at C4 of the imidazoline ring. As a
hemiaminal, it is in equilibrium with the open-chain aldehyde, but in aprotic solvents (DMSO-

), the cyclic form predominates.

Data Summary Table
Parameter Value / Observation Interpretation

Appearance Pale yellow solid
Typical for benzothiadiazole

derivatives.

MS (ESI+) m/z 270.0 / 272.0 (3:1 ratio)
Consistent with [M+H]+ for

.

HPLC Purity > 96.5% (Area %)
Impurity profile distinct from

Tizanidine (RT shift).

Solubility DMSO, Methanol
Poor stability in acidic water

(dehydration risk).

NMR Spectroscopy (Diagnostic Signals)
Solvent: DMSO-

, 400 MHz
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Position
Shift (

ppm)
Multiplicity Integration Assignment

Benzothiadiazole 7.95, 7.60
Doublets

(J=9Hz)
2H

Aromatic protons

(H6, H7)

Imidazoline NH 8.40 Broad Singlet 1H
Exchangeable

Guanidine NH

C4-H (Chiral) 5.65 Multiplet 1H

Hemiaminal

methine

(Diagnostic)

C4-OH 6.20 Doublet (J=5Hz) 1H

Hydroxyl proton

(exchanges w/

D2O)

C5-H2 3.60, 3.85 Multiplets 2H

Diastereotopic

methylene

protons

Structural Logic:

The presence of the 5.65 ppm signal confirms the

hybridization of the C4 carbon, distinguishing it from the aromatic imidazole (which would
have a proton at ~7.0 ppm and no OH).

The diastereotopic splitting of the C5 protons confirms the presence of a chiral center at C4.

Metabolic Pathway Visualization
Understanding the biological generation of this molecule validates the synthetic target.
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Caption: CYP1A2-mediated hydroxylation of Tizanidine to the 4-hydroxy metabolite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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